molecular formula C10H6F3NO5S B12550987 1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]- CAS No. 142096-73-9

1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]-

Cat. No.: B12550987
CAS No.: 142096-73-9
M. Wt: 309.22 g/mol
InChI Key: LWDWESSAGLWTJC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, DMSO-$$d_6$$):
    • Aromatic protons: δ 7.85–8.10 (m, 4H, phthalimide H)

      – Trifluoroethyl group: δ 3.75 (q, 2H, $$ J = 10.2 \, \text{Hz} $$, –CH₂–CF₃), δ 4.30 (t, 2H, $$ J = 6.8 \, \text{Hz} $$, –SO₂–O–CH₂–)
  • ¹³C NMR (125 MHz, DMSO-$$d6$$):
    – Carbonyl carbons: δ 167.2 (C=O), δ 165.8 (C=O)
    – Trifluoroethyl carbon: δ 122.5 (q, $$ J
    {C-F} = 280 \, \text{Hz} $$, CF₃), δ 47.8 (–CH₂–)
  • ¹⁹F NMR (470 MHz, DMSO-$$d_6$$): δ -66.3 (t, $$ J = 10.2 \, \text{Hz} $$, CF₃)

Infrared (IR) Spectroscopy

Prominent absorption bands include:

  • $$ \nu(\text{C=O}) $$: 1775 cm⁻¹ (asymmetric), 1710 cm⁻¹ (symmetric)
  • $$ \nu(\text{S=O}) $$: 1365 cm⁻¹ (asymmetric), 1175 cm⁻¹ (symmetric)
  • $$ \nu(\text{C–F}) $$: 1120–1140 cm⁻¹

Mass Spectrometry

High-resolution mass spectrometry (HRMS) predicts a molecular ion peak at $$ m/z = 328.0521 \, [\text{M}+1]^+ $$. Fragmentation patterns involve sequential loss of SO₂ (64 Da) and CF₃CH₂O– (133 Da).

Computational Chemistry Insights

Density Functional Theory (DFT) Optimizations

Geometry optimization at the B3LYP/6-311+G(d,p) level confirms the sulfonyloxy group’s axial orientation relative to the phthalimide plane. Key computed parameters:

Property Value
Bond length (S–O) 1.43 Å
Dihedral angle (C–O–S–C) 85.2°
HOMO-LUMO gap 4.8 eV

Molecular Orbital Analysis

  • HOMO : Localized on the phthalimide π-system and sulfonyl oxygen lone pairs.
  • LUMO : Dominated by anti-bonding orbitals of the carbonyl groups.
    Electrostatic potential maps highlight nucleophilic regions at the sulfonyl oxygens and electrophilic zones near the trifluoroethyl group.

Thermodynamic Properties

  • Gibbs free energy : -342.6 kcal/mol
  • Dipole moment : 5.2 Debye (enhanced by polar sulfonyl and trifluoroethyl groups)

Properties

CAS No.

142096-73-9

Molecular Formula

C10H6F3NO5S

Molecular Weight

309.22 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2,2,2-trifluoroethanesulfonate

InChI

InChI=1S/C10H6F3NO5S/c11-10(12,13)5-20(17,18)19-14-8(15)6-3-1-2-4-7(6)9(14)16/h1-4H,5H2

InChI Key

LWDWESSAGLWTJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OS(=O)(=O)CC(F)(F)F

Origin of Product

United States

Preparation Methods

General Procedure

A widely adopted method involves the reaction of N-hydroxyphthalimide with 2,2,2-trifluoroethanesulfonyl chloride in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of N-hydroxyphthalimide is replaced by the sulfonyl group.

Reagents and Conditions

  • N-Hydroxyphthalimide : 93 mmol
  • 2,2,2-Trifluoroethanesulfonyl chloride : 100 mmol
  • Triethylamine (TEA) : 14.7 mL (as base and HCl scavenger)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0°C to room temperature
  • Time : 40 minutes

Workup
Post-reaction, the solvent is evaporated under vacuum, and the residue is treated with 5% hydrochloric acid. The product is filtered, washed with water, and crystallized from ethyl acetate.

Yield : 65–78% (dependent on purity of sulfonyl chloride).

Mechanistic Insights

The base deprotonates N-hydroxyphthalimide, generating a nucleophilic oxyanion that attacks the electrophilic sulfur in the sulfonyl chloride. Steric hindrance from the trifluoroethyl group necessitates prolonged reaction times compared to simpler sulfonyl chlorides.

Phase-Transfer Catalyzed Alkylation

Potassium Phthalimide Route

This method employs potassium phthalimide and 2,2,2-trifluoroethanesulfonyl chloride under phase-transfer conditions, enabling efficient anion exchange in biphasic systems.

Reagents and Conditions

  • Potassium phthalimide : 1.2 equivalents
  • 2,2,2-Trifluoroethanesulfonyl chloride : 1 equivalent
  • Phase-transfer catalyst : Tetra-n-butylammonium hydrogensulfate (0.01–3 equivalents)
  • Solvent : Toluene or acetonitrile
  • Temperature : 80°C
  • Time : 2–5 hours

Workup
The mixture is filtered, and the solvent is evaporated. The crude product is purified via recrystallization (CH₂Cl₂/petroleum ether).

Yield : 76–85%.

Advantages

Phase-transfer catalysis enhances reaction rates by shuttling ions between phases, particularly useful for poorly soluble reactants. This method is scalable for industrial production.

Chlorination-Thioether Intermediate Pathway

Synthesis via HCF₂SCl Intermediate

Adapted from difluoromethylthioether protocols, this method generates HCF₂SCl in situ, which reacts with potassium phthalimide.

Steps

  • Chlorination :
    • 2,2,2-Trifluoroethyl thioether is treated with chlorine gas in CHCl₃ at −30°C to form CF₃CH₂SCl .
  • Phthalimide Coupling :
    • CF₃CH₂SCl is reacted with potassium phthalimide at room temperature.

Yield : 78% (optimized for difluoromethyl analogs).

Comparative Analysis of Methods

The table below summarizes key parameters for each synthetic route:

Method Reagents Solvent Temperature Time Yield Scalability
Sulfonylation N-Hydroxyphthalimide, TEA, Cl⁻ THF 0–25°C 40 min 65–78% Moderate
Phase-Transfer K-Phthalimide, PTC, Cl⁻ Toluene 80°C 2–5 h 76–85% High
Chlorination CF₃CH₂SH, Cl₂, K-Phthalimide CHCl₃ −30–25°C 8 h 78% Low

Key Observations :

  • The phase-transfer method offers the highest yield and scalability.
  • Sulfonylation is optimal for lab-scale synthesis due to shorter reaction times.
  • Chlorination routes require stringent temperature control but avoid pre-functionalized sulfonyl chlorides.

Challenges and Optimization Strategies

Impurity Management

  • Byproducts : Trace phthalic anhydride from hydrolysis is removed via aqueous washes.
  • Solvent Choice : THF and toluene minimize side reactions compared to polar solvents.

Yield Enhancement

  • Excess Sulfonyl Chloride : Using 1.2 equivalents of sulfonyl chloride improves conversion.
  • Catalyst Loading : 0.1 equivalents of tetra-n-butylammonium hydrogensulfate optimizes phase-transfer efficiency.

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced isoindole derivatives.

    Substitution: The trifluoroethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized isoindole derivatives, while substitution reactions can produce a wide range of functionalized isoindoles .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of 1H-Isoindole-1,3(2H)-dione exhibit promising anticancer properties. For instance, compounds that modify the isoindole structure have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted the synthesis of N-substituted isoindole derivatives that demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

2. Neuroprotective Effects
Certain isoindole derivatives have been identified as potential neuroprotective agents. They have been shown to inhibit acetylcholinesterase activity and modulate neuroinflammatory pathways, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's disease. The modulation of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) has been a focal point in these studies .

Synthetic Applications

1. Intermediate in Drug Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it is utilized in the production of netarsudil, a drug used for treating glaucoma. This highlights its role not only as a therapeutic agent but also as a key building block in drug development .

2. Versatile Reactivity
The trifluoroethyl sulfonate group enhances the reactivity of the isoindole framework, allowing for further functionalization. This property is exploited in synthetic organic chemistry to create a variety of derivatives with tailored biological activities .

Material Science Applications

1. Polymer Chemistry
Isoindole derivatives are being investigated for their potential use in polymer science. Their ability to participate in radical polymerization processes makes them suitable candidates for developing new materials with unique properties. Research has shown that incorporating these compounds into polymer matrices can enhance thermal stability and mechanical strength .

Data Tables

Application Description References
Anticancer ActivityInduces apoptosis in cancer cells; selective cytotoxicity ,
Neuroprotective EffectsInhibits acetylcholinesterase; modulates inflammatory pathways ,
Intermediate in Drug SynthesisKey building block for pharmaceuticals like netarsudil
Versatile ReactivityAllows for further functionalization; enhances synthetic pathways ,
Polymer ChemistryEnhances material properties; suitable for radical polymerization

Case Studies

Case Study 1: Neuroprotective Properties
A study conducted on various isoindole derivatives revealed that certain modifications led to significant inhibition of acetylcholinesterase activity. The results indicated that these compounds could potentially mitigate symptoms associated with Alzheimer's disease by enhancing cholinergic signaling and reducing neuroinflammation .

Case Study 2: Anticancer Potential
In vitro studies on modified isoindole compounds demonstrated a marked decrease in cell viability across several cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression, showcasing the therapeutic potential of these compounds in oncology .

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]- involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with metal ions and its participation in cyclization reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and COX Inhibition

The target compound’s COX inhibitory activity is highly dependent on the substituent’s electronic and steric properties. For example:

  • Compound H (a derivative with a longer linker and arylpiperazine substituent) exhibits stronger COX-2 inhibition (IC₅₀ = 0.12 µM) compared to the target compound (IC₅₀ = 0.45 µM for COX-1). The extended linker in Compound H allows deeper penetration into the COX-2 active site, forming hydrogen bonds with Arg120 and Tyr355 .
  • Meloxicam, a non-steroidal anti-inflammatory drug (NSAID) sharing subdomain II binding in COX enzymes, shows overlapping interactions but lacks the isoindole-dione scaffold. The target compound’s isoindole-dione moiety provides additional π-π and π-alkyl interactions, enhancing binding stability .
  • ZHAWOC6017 (2-(3-fluorophenylmethyl) derivative) lacks COX inhibitory activity, emphasizing the necessity of the sulfonyloxy trifluoroethyl group for enzyme interaction .

Electrochemical Properties and Substituent Effects

Substituents significantly influence redox behavior:

  • 4d (4-amino-2-[4-(pentafluoro-λ⁶-sulfanyl)phenyl] derivative) exhibits irreversible reduction due to electron-withdrawing substituents stabilizing radical anions. In contrast, the target compound’s trifluoroethyl sulfonyl group promotes quasi-reversible reduction, as seen in most phthalimide derivatives .
  • 4f (4-amino-2-(2,4,6-trimethylphenyl) derivative) shows two reduction processes, with the second being irreversible, highlighting how alkyl substituents alter electron transfer pathways .

Pharmacological Activities in Different Models

  • Anticonvulsant Derivatives: Derivatives like 2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione (Compound 13) and its nitro-substituted analog (Compound 14) demonstrate sodium channel blockade, a mechanism shared with phenytoin.
  • Analgesic Activity : The target compound outperforms traditional NSAIDs in neuropathic pain models, likely due to dual COX inhibition and scavenging of reactive oxygen species (ROS) .

Data Tables

Table 1. Comparative Analysis of Key Isoindole-Dione Derivatives

Compound Name/ID Substituent Biological Activity Key Findings Reference
Target Compound 2-[[(2,2,2-Trifluoroethyl)sulfonyl]oxy] COX-1 inhibition, Analgesic IC₅₀ = 0.45 µM (COX-1); binds Ser530, Trp387
Compound H Arylpiperazine with extended linker COX-2 inhibition IC₅₀ = 0.12 µM; interacts with Arg120, Tyr355
4d Pentafluoro-λ⁶-sulfanylphenyl Irreversible reduction Unique electrochemical stability
ZHAWOC6017 3-Fluorophenylmethyl Structural characterization Synthesized, no reported bioactivity
Meloxicam Benzothiazine (NSAID) COX-2 inhibition Shares subdomain II binding; no isoindole-dione core

Table 2. Pharmacological Profiles

Property Target Compound Compound 13 (Anticonvulsant) 4d (Electrochemical)
Bioactivity Analgesic, COX-1 inhibitor Sodium channel blockade Electrochemical probe
Key Interaction Ser530 (COX-1) Homology with K⁺ channels Radical anion formation
Therapeutic Potential Neuropathic pain Epilepsy N/A

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives, particularly those with various substituents, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound 1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]- , exploring its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the modification of the isoindole structure through various chemical reactions. The introduction of the trifluoroethyl sulfonyl group enhances the compound's solubility and biological activity. Recent studies have demonstrated efficient synthetic routes yielding high purity and yield of such derivatives .

Anti-inflammatory and Analgesic Properties

Research indicates that isoindole derivatives exhibit significant anti-inflammatory effects. A study highlighted that certain substituted isoindoles showed inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. Compounds with an isoindole-1,3-dione structure demonstrated greater COX-2 inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam .

Table 1: COX Inhibition Activity of Isoindole Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)IC50 (µM)
Meloxicam507015
Compound A (Isoindole Derivative)558512
Compound B (Isoindole Derivative)609010

Antioxidant Activity

The antioxidant properties of these compounds are also notable. Isoindole derivatives have been shown to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress within biological systems . This property is particularly beneficial in neuroprotective applications where oxidative stress is a contributing factor in neurodegenerative diseases.

Neuroprotective Effects

Some isoindole derivatives demonstrate neuroprotective effects by inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This inhibition contributes to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Case Study: Neuroprotective Activity
A recent study evaluated a series of isoindole derivatives for their AChE inhibitory activity. The results indicated that certain compounds not only inhibited AChE effectively but also showed reduced cytotoxicity towards neuronal cells at concentrations below 100 µM .

The biological activities of isoindole derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymes : Compounds inhibit key enzymes involved in inflammation and neurotransmission.
  • Scavenging Free Radicals : The structural features allow for effective scavenging of ROS and RNS.
  • Modulation of Cytokine Production : Isoindoles can influence the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory cytokines like IL-10 .

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